![molecular formula C20H17ClFN3O3 B2995939 5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide CAS No. 920365-04-4](/img/structure/B2995939.png)
5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide
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Description
5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Radiolabeled Antagonists for PET Imaging
Compounds structurally similar to "5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide" have been explored as radiolabeled antagonists for PET imaging. For instance, [(18)F]p-MPPF has been identified as a new 5-HT(1A) antagonist for studying serotonergic neurotransmission with PET. This research spans chemistry, radiochemistry, animal data, human data, toxicity, and metabolism, highlighting its importance in neuroimaging and the study of neurotransmission disorders (Plenevaux et al., 2000).
Myocardial Perfusion Imaging (MPI) Agents
Further research into similar compounds has led to the development of myocardial perfusion imaging (MPI) agents for PET. For example, 18F-labeled pyridaben analogs have been synthesized, characterized, and evaluated as potential MPI agents. These compounds, due to their high heart uptake and favorable biodistribution profiles, show promise as tools for diagnosing and assessing heart diseases in both preclinical and clinical settings (Mou et al., 2012).
Pharmacological Studies
Compounds with similar structures have been designed, synthesized, and evaluated for various pharmacological effects, such as anticonvulsant activity. For instance, a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were explored for their binding to benzodiazepine receptors and anticonvulsant pharmacophore, showing significant sedative-hypnotic and anticonvulsant effects without impairing learning and memory (Faizi et al., 2017).
properties
IUPAC Name |
5-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-27-18-8-4-14(21)12-16(18)20(26)23-10-11-28-19-9-7-17(24-25-19)13-2-5-15(22)6-3-13/h2-9,12H,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIAIWCSGORBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide |
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